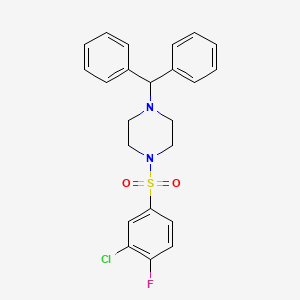

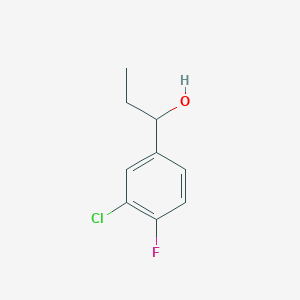

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as CFTR(inh)-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR(inh)-172 has been widely used in scientific research to study the role of CFTR in various physiological processes and diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Research on piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, has focused on their synthesis from various starting materials, including dichloro-nitrobenzene and piperazine through processes like alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These methods offer yields up to 53.3% and are crucial for producing pharmaceutical intermediates. The structural confirmation of these compounds is typically achieved using IR and 1H-NMR techniques, indicating the robustness of these analytical methods in characterizing piperazine derivatives (Quan, 2006); (Li Ning-wei, 2006).

Pharmacological Applications

The pharmacological interests in piperazine derivatives and related sulfonyl compounds are diverse. For instance, certain piperazine compounds have shown potent inhibitory effects on enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting their potential utility in treating diseases like type 2 diabetes and Alzheimer's. The synthesis of such compounds involves reacting specific starting materials in various conditions to obtain derivatives with desired biological activities. These activities are further supported by molecular docking studies, highlighting the role of these compounds in drug discovery and development (Abbasi et al., 2018).

Potential Therapeutic Agents

Piperazine derivatives have also been evaluated for their potential as therapeutic agents. For example, certain compounds within this class have demonstrated apoptosis-inducing effects on cancer cell lines, such as Human Burkitt’s lymphoma cells, suggesting their applicability in cancer therapy. The assessment of these compounds includes various in vitro techniques, including MTT assay, trypan blue dye exclusion method, and flow cytometric analysis, to determine their efficacy in inhibiting cell proliferation and inducing apoptosis (Wang et al., 2009).

properties

IUPAC Name |

1-benzhydryl-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O2S/c24-21-17-20(11-12-22(21)25)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQGCEZKCZGLMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid](/img/structure/B2945656.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2945658.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2945665.png)

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)

![N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945678.png)

![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)